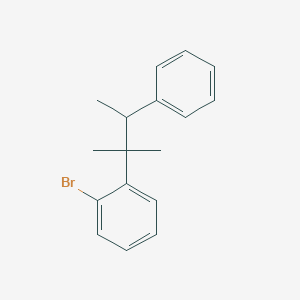
lithium;9-(2-methylphenyl)fluoren-9-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;9-(2-methylphenyl)fluoren-9-ide is an organolithium compound with the molecular formula C14H11Li It is a derivative of fluorene, where the lithium atom is bonded to the 9-position of the fluorene ring, and a 2-methylphenyl group is attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-(2-methylphenyl)fluoren-9-ide typically involves the reaction of 9-(2-methylphenyl)fluorene with a lithium reagent. One common method is the reaction of 9-(2-methylphenyl)fluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C14H11Li+n-BuLi→C14H11Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;9-(2-methylphenyl)fluoren-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted fluorenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Lithium;9-(2-methylphenyl)fluoren-9-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of lithium;9-(2-methylphenyl)fluoren-9-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, the compound can target electrophilic centers in substrates, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;9H-fluoren-9-ide: A similar compound where the 2-methylphenyl group is absent.
Lithium;9-(phenyl)fluoren-9-ide: A derivative with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
Lithium;9-(2-methylphenyl)fluoren-9-ide is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and properties. This structural modification can enhance its stability and alter its electronic properties, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
61358-41-6 |
|---|---|
Molekularformel |
C20H15Li |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
lithium;9-(2-methylphenyl)fluoren-9-ide |
InChI |
InChI=1S/C20H15.Li/c1-14-8-2-3-9-15(14)20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20;/h2-13H,1H3;/q-1;+1 |
InChI-Schlüssel |
RGHCTSHGSRYPKB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC=CC=C1[C-]2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


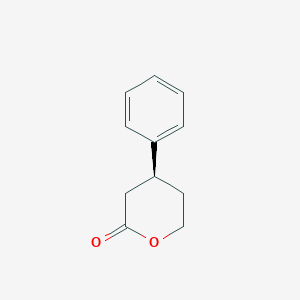
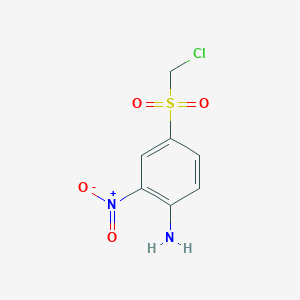
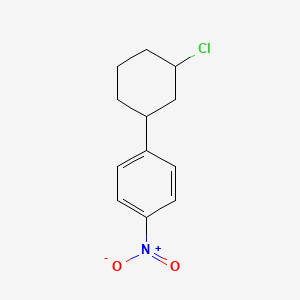
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
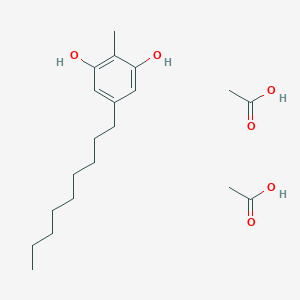
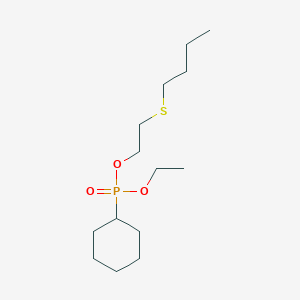
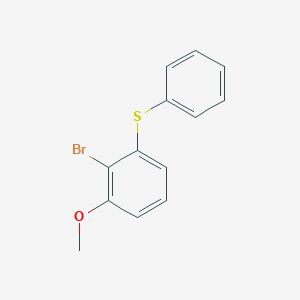
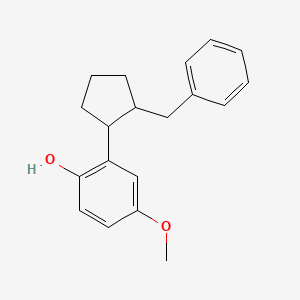
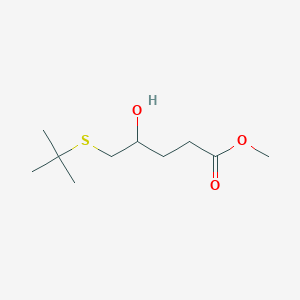

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
